V-9302

Descripción general

Descripción

V-9302 es un antagonista competitivo del flujo transmembrana de glutamina que se dirige de forma selectiva y potente al transportador de aminoácidos Alanina, Serina, Cisteína Transportador 2 (ASCT2). Este compuesto ha demostrado un potencial significativo en la inhibición de la absorción de glutamina en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de V-9302 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes para formar el producto final. Las rutas sintéticas detalladas y las condiciones de reacción son típicamente información propietaria que poseen los fabricantes. se sabe que el compuesto puede sintetizarse a través de una serie de reacciones orgánicas que involucran el uso de reactivos y catalizadores específicos .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares requeridos para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de reacciones

V-9302 principalmente experimenta reacciones relacionadas con su función como antagonista del flujo transmembrana de glutamina. Estas reacciones incluyen:

Inhibición de la absorción de glutamina: This compound inhibe la absorción de glutamina al dirigirse al transportador ASCT2.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones específicas, aunque estas no son el foco principal de su uso.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

Glutamina: Como el sustrato principal para ASCT2.

Inhibidores: Como el ácido 2-amino-2-norbornanocarboxílico (BCH) para estudios de selectividad.

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound generalmente están relacionados con sus efectos inhibitorios sobre la absorción de glutamina, lo que lleva a niveles reducidos de glutamina en las células y efectos posteriores en el metabolismo y el crecimiento celular .

Aplicaciones Científicas De Investigación

Anti-Tumor Efficacy

- In Vitro Studies : Research indicates that V-9302 effectively reduces cancer cell proliferation and increases apoptosis across various cancer cell lines. For instance, a study reported that this compound inhibited ASCT2-mediated glutamine uptake with an IC50 value of 9.6 µM, demonstrating a significant improvement over previously known inhibitors .

- In Vivo Studies : Chronic exposure studies in tumor-bearing mice revealed that treatment with this compound (75 mg/kg per day) led to a marked reduction in tumor growth compared to control groups. This was observed in xenograft models such as HCT-116 and HT29, where this compound treatment resulted in decreased phosphorylated S6 protein levels and increased cleaved caspase 3, indicating enhanced apoptosis .

Impact on Drug Resistance

Recent studies have explored the potential of this compound to reverse drug resistance in breast cancer cells. Specifically, it was found that this compound could enhance the efficacy of standard chemotherapeutics like doxorubicin and cisplatin by inhibiting glutamine transport in P-glycoprotein-overexpressing cell lines . This suggests that this compound may be beneficial in combination therapies for resistant cancers.

Immune Modulation

This compound has also been investigated for its effects on immune responses within the tumor microenvironment. One study highlighted that this compound promotes reactive oxygen species (ROS)-induced autophagic degradation of B7-H3, a protein associated with immune evasion in tumors. This degradation enhances antitumor immunity, suggesting that this compound may not only act on tumor cells but also modulate immune responses .

Data Summary Table

Case Study 1: Breast Cancer Resistance

In a controlled study involving various breast cancer cell lines, this compound was shown to significantly reverse drug resistance patterns by inhibiting glutamine transport. The study utilized flow cytometry to monitor changes in cell cycle progression and drug accumulation, confirming the compound's effectiveness against resistant phenotypes .

Case Study 2: Tumor Growth Inhibition

A longitudinal study involving athymic nude mice bearing patient-derived xenografts demonstrated that chronic administration of this compound resulted in substantial reductions in tumor volume over time. The treatment was well-tolerated with no significant adverse effects noted, indicating its potential for clinical application .

Mecanismo De Acción

V-9302 ejerce sus efectos inhibiendo competitivamente el transportador ASCT2, que es responsable de la absorción de glutamina en las células. Al bloquear este transportador, this compound reduce la disponibilidad de glutamina, un nutriente crítico para el crecimiento y la supervivencia de las células cancerosas. Esto lleva a un aumento del estrés oxidativo, una reducción de la proliferación celular y un aumento de la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Gamma-L-glutamil-p-nitroanilida (GPNA): Otro inhibidor de la absorción de glutamina, pero con menor potencia en comparación con V-9302.

Unicidad de this compound

This compound es único en su alta selectividad y potencia para el transportador ASCT2. Ha mostrado una mejora de 100 veces en la potencia sobre la gamma-L-glutamil-p-nitroanilida, lo que lo convierte en un inhibidor más eficaz de la absorción de glutamina . Además, su capacidad para inducir estrés oxidativo y muerte celular en las células cancerosas destaca su potencial como agente terapéutico .

Actividad Biológica

V-9302 is a competitive antagonist of the glutamine transporter SLC1A5 (ASCT2), which has garnered attention for its potential in cancer therapy. This compound has been studied extensively for its biological activity, particularly in inhibiting tumor growth and enhancing antitumor immunity through various mechanisms.

- Inhibition of Glutamine Metabolism : this compound primarily inhibits glutamine uptake by blocking ASCT2, leading to decreased cellular viability and increased apoptosis in cancer cells. Studies have shown that this compound treatment results in significant reductions in cell growth and proliferation across various cancer cell lines, including colorectal and breast cancers .

- Induction of Oxidative Stress : The compound promotes the generation of reactive oxygen species (ROS), contributing to increased oxidative stress within cells. For instance, exposure to this compound has been linked to elevated levels of oxidized glutathione (GSSG) and reactive oxygen species (ROS), which are critical for triggering apoptotic pathways .

- Modulation of Autophagy : this compound has been shown to enhance autophagic processes in cancer cells, which is evidenced by increased levels of LC3B, a marker of autophagy. This modulation is crucial as it can lead to altered tumor microenvironments that favor immune responses against tumors .

- Impact on Antitumor Immunity : Recent studies indicate that this compound can enhance antitumor immunity when combined with immune checkpoint inhibitors like anti-PD-1 monoclonal antibodies. This combination therapy has shown promising results in preclinical models, suggesting that this compound not only acts directly on tumor cells but also enhances the immune system's ability to combat tumors .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits cell viability and induces apoptosis in various cancer cell lines:

| Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | ROS Levels Increased |

|---|---|---|---|

| MCF-7 | ~30% | 10-fold | Yes |

| BT-474 | ~40% | 10-fold | Yes |

| HCC1806 | >20% | Yes | Yes |

| HT29 | >20% | Yes | Yes |

These results highlight the compound's effectiveness across different cancer types, particularly in breast and colorectal cancers .

In Vivo Studies

In vivo studies using murine models have further confirmed the antitumor effects of this compound:

- Xenograft Models : Mice bearing xenografts treated with this compound exhibited significant tumor volume reduction compared to control groups. Notably, treatments resulted in decreased phosphorylated S6 (pS6) levels and increased cleaved caspase 3, indicating enhanced apoptosis within tumor tissues .

- Patient-Derived Xenografts (PDX) : In PDX models, chronic exposure to this compound led to similar outcomes, reinforcing its potential as a therapeutic agent against resistant tumor phenotypes .

Combination Therapy

A case study involving the combination of this compound with standard chemotherapeutic agents such as doxorubicin revealed synergistic effects on cell proliferation inhibition in Pgp-overexpressing breast cancer cells. This suggests that this compound may help overcome resistance mechanisms associated with traditional therapies .

Immune Response Enhancement

Another significant finding from recent studies is the enhancement of CD8+ T cell activation following this compound treatment. This effect was mediated through the modulation of autophagy and ROS levels, leading to increased expression of granzyme B (GzB) and CD69 on cytotoxic T lymphocytes (CTLs). Such findings underscore the potential for this compound to be utilized not only as a direct anticancer agent but also as an immunomodulator .

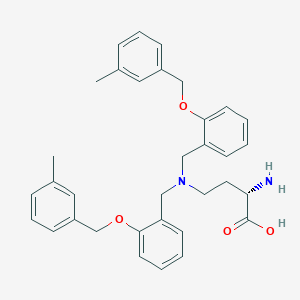

Propiedades

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.